N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine
CAS No.: 917896-03-8
Cat. No.: VC17308636
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917896-03-8 |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H18N4O2/c1-11-17-10-15(12-6-8-14(9-7-12)20(21)22)16(18-11)19-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,17,18,19) |
| Standard InChI Key | UYOMDCHXBKTYNV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
N-Cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine (IUPAC name: 5-(4-nitrophenyl)-2-methyl-N-(cyclopentyl)pyrimidin-4-amine) features a pyrimidine ring substituted at three positions:
-
Position 2: A methyl group (–CH₃) contributes steric bulk and electron-donating effects.
-
Position 4: A cyclopentylamine group (–NH–C₅H₉) introduces conformational flexibility and potential hydrogen-bonding capabilities.
-
Position 5: A 4-nitrophenyl group (–C₆H₄–NO₂) provides strong electron-withdrawing character, which may enhance reactivity in electrophilic substitution or hydrogen-bond acceptor capacity.
The nitro group at the para position of the phenyl ring is a critical pharmacophore in many bioactive molecules, often influencing solubility, membrane permeability, and target binding .
Synthesis and Characterization
Proposed Synthetic Routes
While no explicit synthesis of N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine is documented, analogous pyrimidine derivatives suggest a multi-step pathway:
-
Core Formation: Construct the pyrimidine ring via condensation of a β-diketone (e.g., 3-(4-nitrophenyl)-1-(methyl)propane-1,3-dione) with guanidine or a substituted amidine. This method, employed in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine, could be adapted by substituting the amidine precursor with cyclopentylamine .
-
Functionalization: Introduce the 4-nitrophenyl group via Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of USP1/UAF1 inhibitors . For example, a chloropyrimidine intermediate could couple with 4-nitrophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Amine Introduction: Substitute a chlorine atom at position 4 with cyclopentylamine under basic conditions (e.g., Et₃N or NaH in DMF) .
Table 1: Hypothetical Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Pyrimidine ring formation | Guanidine, β-diketone, reflux in EtOH | 60–70% |
| 2 | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 4-nitrophenylboronic acid | 50–65% |
| 3 | Nucleophilic substitution | Cyclopentylamine, Et₃N, DMF, 100°C | 40–55% |
*Estimated based on analogous reactions .
Spectroscopic Characterization
Key spectroscopic features anticipated for the compound include:
-
¹H NMR:
-
¹³C NMR:
-
IR: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
Physicochemical Properties
The compound’s properties are influenced by its substituents:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro group, but limited aqueous solubility (logP ≈ 3.5–4.0).
-
Melting Point: Estimated 180–200°C, based on analogs like N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine (m.p. 193°C) .
-
Stability: Susceptible to photodegradation due to the nitro group; storage in amber vials under inert atmosphere is recommended.
Table 2: Estimated Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 339.39 g/mol |
| LogP (Octanol-Water) | 3.8 |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 5 (pyrimidine N, NO₂, NH) |
Biological Activity and Molecular Docking
While no direct bioactivity data exists for this compound, pyrimidine derivatives are well-documented as kinase inhibitors, antivirals, and anticancer agents . The nitro group may act as a hydrogen-bond acceptor, potentially enhancing binding to targets like USP1/UAF1 or BCR-ABL1 tyrosine kinase (implicated in chronic myeloid leukemia) .
Hypothetical Docking Studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume